ACETYLCYANAMIDE SODIUM SALT

CAS No.: 84946-07-6

Cat. No.: VC3246855

Molecular Formula: C3HN2NaO3

Molecular Weight: 136.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84946-07-6 |

|---|---|

| Molecular Formula | C3HN2NaO3 |

| Molecular Weight | 136.04 g/mol |

| IUPAC Name | sodium;2-(cyanoamino)-2-oxoacetate |

| Standard InChI | InChI=1S/C3H2N2O3.Na/c4-1-5-2(6)3(7)8;/h(H,5,6)(H,7,8);/q;+1/p-1 |

| Standard InChI Key | IIGDTHKSCHFGEX-UHFFFAOYSA-M |

| SMILES | C(#N)NC(=O)C(=O)[O-].[Na+] |

| Canonical SMILES | C(#N)NC(=O)C(=O)[O-].[Na+] |

Introduction

Chemical Identity and Properties

Nomenclature and Identification

Acetylcyanamide sodium salt is known by several synonyms in chemical literature and databases. The proper identification of this compound is crucial for research, regulatory, and commercial purposes . The various identifiers for this compound are presented in the following table:

| Parameter | Information |

|---|---|

| Primary Name | Acetylcyanamide sodium salt |

| Alternative Names | n-cyanoacetamide sodium salt, sodium N-cyanoacetamidate |

| CAS Registry Number | 84946-07-6 |

| Molecular Formula | C₃H₃N₂NaO |

| Einecs Number | 284-609-9 |

The compound's nomenclature reflects its chemical structure, with the "cyanoacetamide" portion indicating the presence of both cyano (-CN) and acetamide functional groups, while "sodium salt" denotes the ionic nature with sodium as the counterion .

Physical and Chemical Properties

The physical and chemical properties of acetylcyanamide sodium salt are fundamental to understanding its behavior in various conditions and potential applications. Based on available data, the compound possesses the following properties :

| Property | Value |

|---|---|

| Molecular Weight | 106.05800 g/mol |

| Exact Mass | 106.01400 |

| Polar Surface Area (PSA) | 44.10000 Ų |

| Physical State | Crystalline solid (presumed) |

| Density | Not available in current literature |

| Melting Point | Not available in current literature |

| Boiling Point | Not available in current literature |

| Flash Point | Not available in current literature |

The compound's relatively low molecular weight suggests good potential for various synthetic applications, while its polar surface area indicates moderate polarity that could influence its solubility and interaction with biological systems .

Structural Characteristics

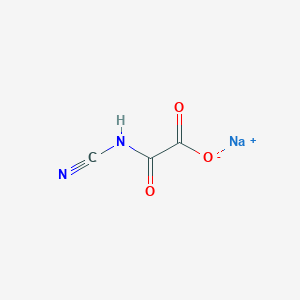

The structural characteristics of acetylcyanamide sodium salt are defined by its molecular composition and arrangement. The compound has a cyanoacetamide functional framework with a sodium ion interaction at the amide nitrogen. This structure can be represented as follows:

The molecular formula C₃H₃N₂NaO indicates:

-

3 carbon atoms (forming the backbone of the molecule)

-

3 hydrogen atoms

-

2 nitrogen atoms (one from the amide group and one from the cyano group)

-

1 sodium atom (as the counterion)

-

1 oxygen atom (from the amide group)

This arrangement gives the compound its distinct chemical properties and reactivity patterns .

Comparative Analysis with Similar Compounds

Relationship to Sodium Salt of α-Cyanoacetamide

An interesting comparison can be made between acetylcyanamide sodium salt (CAS: 84946-07-6) and the closely related sodium salt of α-cyanoacetamide (CAS: 41808-21-3). Both compounds share the same molecular formula C₃H₃N₂NaO and identical molecular weight of 106.05800 g/mol, suggesting potential structural similarities .

| Compound | CAS Number | Molecular Formula | Molecular Weight | PSA |

|---|---|---|---|---|

| Acetylcyanamide sodium salt | 84946-07-6 | C₃H₃N₂NaO | 106.05800 | 44.10000 |

| Sodium salt of α-cyanoacetamide | 41808-21-3 | C₃H₃N₂NaO | 106.05800 | 66.88000 |

Despite their identical molecular formulas and weights, a notable difference exists in their polar surface area values, with the sodium salt of α-cyanoacetamide having a significantly higher PSA (66.88000 Ų) compared to acetylcyanamide sodium salt (44.10000 Ų) . This difference suggests distinct spatial arrangements of the functional groups, which could significantly impact their chemical behaviors, solubility profiles, and potential applications.

Alternative Names and Linguistic Variations

The sodium salt of α-cyanoacetamide is known by several alternative names that may create confusion in literature searches and database queries. These include:

-

2-cyano-acetamide, sodium salt

-

Natrium-cyan-acetamid

-

Cyan-essigsaeure-amid, Natrium-Verbindung

-

Cyano-acetic acid amide, sodium-compound

-

Natrium-Verbindung des Cyanessigsaeure-amids

The diverse nomenclature reflects different naming conventions and linguistic traditions across various research communities and geographical regions.

Analytical Considerations

Identification Methods

For proper identification and characterization of acetylcyanamide sodium salt, several analytical techniques would typically be employed:

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the cyano group (approximately 2200-2250 cm⁻¹) and amide functionalities

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide structural confirmation

-

Mass Spectrometry: Would confirm the exact mass of 106.01400

-

Elemental Analysis: Would verify the C₃H₃N₂NaO composition

Structural Considerations

Sodium Coordination Environment

In sodium salts, the coordination environment around the sodium ion plays a crucial role in determining crystal structure and stability. Sodium typically forms coordination bonds with electronegative atoms such as oxygen and nitrogen. The coordination number can vary, as observed in sodium acetylsalicylate where "Na1 and Na11 surroundings differ significantly. Na11 is coordinated with 5 oxygen atoms, while there are only four O atoms in the closer vicinity of Na1" .

For acetylcyanamide sodium salt, the sodium ion likely coordinates with the negatively charged nitrogen of the deprotonated amide group and potentially with the cyano nitrogen and/or carbonyl oxygen, depending on the specific crystal packing arrangements.

Future Research Directions

Synthetic Investigations

Future research could focus on:

-

Developing efficient synthetic routes to acetylcyanamide sodium salt

-

Exploring its reactivity under various conditions

-

Investigating catalytic applications

Structural Studies

Additional research could elucidate:

-

Detailed crystal structure analysis using X-ray crystallography

-

Investigation of potential polymorphs and solvates

-

Computational studies of electronic structure and reactivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume